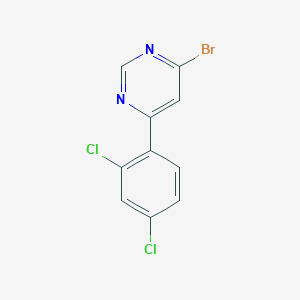

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

CAS No.: 1601739-19-8

Cat. No.: VC3115924

Molecular Formula: C10H5BrCl2N2

Molecular Weight: 303.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1601739-19-8 |

|---|---|

| Molecular Formula | C10H5BrCl2N2 |

| Molecular Weight | 303.97 g/mol |

| IUPAC Name | 4-bromo-6-(2,4-dichlorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H |

| Standard InChI Key | XNXZGPWZPZTPMD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br |

Introduction

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, which is a crucial component of nucleic acids. This specific derivative incorporates a bromine atom at the 4-position and a 2,4-dichlorophenyl group at the 6-position of the pyrimidine ring. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique substitution pattern.

Synthesis Methods

The synthesis of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce the 2,4-dichlorophenyl group. The bromination step can be achieved using brominating agents like N-bromosuccinimide (NBS).

Biological Activity

Pyrimidine derivatives, including those with halogenated phenyl groups, have been studied for their potential biological activities, such as anti-inflammatory and anticancer effects. While specific data on 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is limited, related compounds have shown promising results in these areas.

Potential Applications

Given its structural features, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine could serve as a precursor for synthesizing more complex molecules with potential therapeutic applications. Its reactivity makes it suitable for further functionalization, which could lead to compounds with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume